Calcium levulinate

Übersicht

Beschreibung

Calcium levulinate is a calcium salt of levulinic acid, known for its high calcium content and excellent bioavailability. It is commonly used as a calcium supplement in various pharmaceutical and nutritional applications. The compound is particularly valued for its ability to be easily absorbed through the intestinal wall, making it an effective means of addressing calcium deficiencies .

Wirkmechanismus

Target of Action

Calcium levulinate, like most calcium supplements, primarily targets the intestinal wall . The intestinal wall plays a crucial role in the absorption of nutrients, including calcium, from the diet into the bloodstream.

Mode of Action

Once administered, this compound dissociates in the body, releasing supplemental calcium ions . These ions are then absorbed across the intestinal wall, serving to enhance calcium stores in the body .

Biochemical Pathways

The biochemical pathway affected by this compound is the calcium absorption pathway in the intestines . By increasing the availability of calcium ions, this compound supplementation can help maintain normal physiological functions that rely on calcium, such as bone health, muscle function, and nerve transmission.

Pharmacokinetics

This compound is considered a low molecular weight organic calcium ion type that is easily absorbed through the intestinal wall . This high bioavailability means that a significant proportion of the calcium in this compound can be absorbed and utilized by the body. The resultant this compound formulation, when used as a calcium supplement, possesses a high calcium content that is observed to be 14.8% higher than the content typically found in calcium lactate .

Result of Action

The primary result of this compound’s action is the enhancement of calcium stores in the body . This can have several beneficial effects, including supporting bone development, aiding muscle function, and facilitating nerve transmission. In essence, this compound is ultimately a relatively new calcium supplementation option .

Action Environment

The action of this compound is influenced by the environment in the stomach. With a neutral pH (around 7), this compound seamlessly integrates with the stomach’s natural rhythm, minimizing disruption and keeping your digestive symphony flowing smoothly . This makes it a versatile hero, perfect for fortifying a wide range of everyday essentials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium levulinate is typically synthesized through the direct reaction of levulinic acid with calcium hydroxide. The reaction is carried out at room temperature (20-25°C) with continuous stirring until the pH reaches 6.7. The resultant mixture is then subjected to decolorization, filtration, freezing, and low-temperature crystallization (0-5°C) to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the same basic reaction but on a larger scale. The process includes the addition of water to calcium hydroxide, followed by the gradual addition of levulinic acid. The mixture is then processed through various stages of purification and crystallization to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium levulinate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to produce various derivatives.

Reduction: Reduction reactions can yield products such as gamma-valerolactone.

Substitution: Substitution reactions can occur, particularly with halogens and other reactive groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogenation using catalysts like palladium or nickel.

Substitution: Halogenation reactions often use reagents like chlorine or bromine.

Major Products Formed:

Oxidation: Produces derivatives like succinic acid.

Reduction: Yields gamma-valerolactone.

Substitution: Forms halogenated levulinates.

Wissenschaftliche Forschungsanwendungen

Calcium levulinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in cellular calcium regulation.

Medicine: Employed as a calcium supplement to treat hypocalcemia and other calcium deficiency-related conditions.

Industry: Utilized in the fortification of foods and beverages, as well as in the production of pharmaceuticals

Vergleich Mit ähnlichen Verbindungen

- Calcium gluconate

- Calcium lactate

- Calcium chloride

Comparison:

- Calcium levulinate vs. Calcium gluconate: this compound offers higher solubility and better absorption compared to calcium gluconate .

- This compound vs. Calcium lactate: this compound has a higher calcium content and is more easily absorbed than calcium lactate .

- This compound vs. Calcium chloride: While calcium chloride is highly soluble, it is more irritating to tissues compared to this compound, making the latter a preferred choice for supplementation .

This compound stands out due to its high bioavailability, ease of absorption, and minimal side effects, making it a superior choice for calcium supplementation in various applications.

Biologische Aktivität

Calcium levulinate is a calcium salt derived from levulinic acid, characterized by its high solubility and bioavailability, making it an effective calcium supplement. Its chemical formula is CHCaO, and it typically appears as a white crystalline powder with a neutral pH of approximately 7, which is gentler on the digestive system compared to other calcium supplements . This compound is produced through a direct reaction between levulinic acid and calcium hydroxide, resulting in a stable formulation that can be utilized in various applications, including nutrition and medicine .

This compound dissociates rapidly in the body to release free calcium ions, which are essential for numerous physiological functions such as:

- Bone Health : Calcium is crucial for maintaining bone density and strength.

- Muscle Contraction : Calcium ions play a key role in muscle contraction mechanisms.

- Nerve Transmission : Calcium facilitates neurotransmitter release and nerve impulse conduction.

The absorption rate of this compound is reported to be higher than that of traditional supplements like calcium carbonate and calcium lactate, enhancing dietary calcium intake effectively . Its non-toxic nature and minimal side effects make it suitable for various formulations, including injections and oral administration .

Comparative Properties

The following table summarizes the properties of this compound compared to other common calcium supplements:

| Property | This compound | Calcium Carbonate | Calcium Lactate |

|---|---|---|---|

| Solubility | >30% at 25°C | Low | Moderate |

| Bioavailability | High | Moderate | High |

| pH | Neutral (~7) | Alkaline | Neutral |

| Toxicity | Non-toxic | Potential GI issues | Generally safe |

Case Studies and Research Findings

- Absorption Studies : Research indicates that this compound's formulation allows for better absorption through the intestinal wall compared to other forms of calcium. A study found that it showed a 14.8% higher calcium content than calcium lactate, which enhances its efficacy as a dietary supplement .

- Clinical Applications : In clinical settings, this compound has been used as an injectable solution for treating conditions related to calcium deficiency. It has been noted for its ability to hasten absorption of blood and lymph effusions, restore circulation, promote healing, and augment the action of antibiotics without known contraindications or significant drug interactions .

- Metabolism Studies : Research conducted on the metabolism of levulinate in rat models suggested that it is converted in the liver into usable forms of energy and metabolites that support various biological functions. This highlights its potential role not only as a supplement but also in metabolic pathways .

Safety Profile

This compound is considered non-allergenic and non-toxic, making it suitable for diverse formulations, including food fortification applications (e.g., sauces, beverages) where it enhances nutritional value without adverse effects . Its stability during storage and use further supports its safety profile.

Eigenschaften

IUPAC Name |

calcium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDPOQXVKRLEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

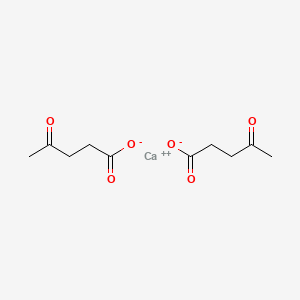

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-76-2 (Parent) | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060454 | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |

| Record name | Calcium levulinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Much like most calcium supplements, once calcium levulinate dissociates in the body after administration, absorption of the supplemental calcium ions across the intestinal wall serves to enhance calcium stores in the body. Regardless, levulinic acid (LA) is a commonly used chemical with one carbonyl group, one carboxyl group, and alpha-H comprised in its inner structure, which belongs to short-chain and non-volatile fatty acids. Moreover, the carbon-oxygen double bond from LA's carbonyl group possesses a strong polarity, where the oxygen atom has a stronger electron attracting ability compared to the carbon atom, such that the pi electron will ultimately transfer into the greater electronegative oxygen, therefore resulting in the formation of a positive charge center in the carbon atom. The electrophilic center of the carbon atom subsequently plays a critical role when the carbonyl group performs chemical reactions. Owing to the relatively strong electron receptor effect of the oxygen atom of the carbonyl group, LA has higher dissociation constants than a common saturated acid, which allows it to possess a stronger corresponding acidity. Furthermore, LA can be isomerized into the enol-isomer, owing to the presence of the carbonyl group. The chemical structure of LA consequently has several highly active sites, which facilitates it being used as a chemical platform for preparing many other chemical products. For example, the special structure of LA allows various kinds of products to be generated by way of esterification, halogenation, hydrogenation, oxy-dehydrogenation, and/or condensation, among many other methods. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

591-64-0 | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(4-oxovalerate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LEVULINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.